![molecular formula C20H17NO7 B385434 Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637751-44-1](/img/structure/B385434.png)
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate, also known as EOCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate exerts its biological effects through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with cellular membranes. For example, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been shown to exhibit various biochemical and physiological effects, depending on the specific application and context. For example, in vitro studies have shown that Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has several advantages for use in lab experiments, including its synthetic accessibility, structural diversity, and potential for modification. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and lack of specificity for certain targets.
Orientations Futures
There are several future directions for research on Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate, including the development of more potent and selective analogs, the investigation of its mechanisms of action in different contexts, and the exploration of its potential applications in fields such as regenerative medicine and environmental remediation. Additionally, further studies are needed to fully understand the safety and toxicity profile of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate, as well as its pharmacokinetic and pharmacodynamic properties.
In conclusion, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate and its derivatives.
Méthodes De Synthèse
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with ethyl 4-bromobenzoate, followed by the introduction of a carbamoylmethoxy group and a benzoate ester. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In drug discovery, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been used as a scaffold for the development of new drugs. In material science, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been studied for its potential use in the fabrication of organic electronic devices.
Propriétés
IUPAC Name |
ethyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-2-25-20(24)12-3-5-13(6-4-12)28-17-10-27-16-9-14(26-11-18(21)22)7-8-15(16)19(17)23/h3-10H,2,11H2,1H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZQFQBZZGPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

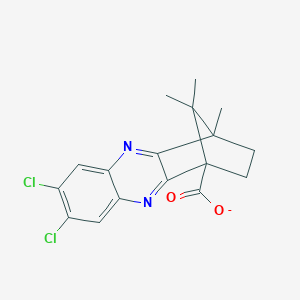
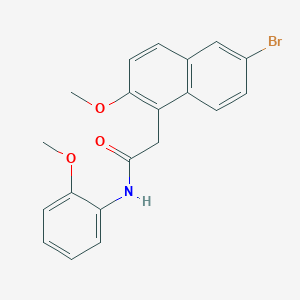
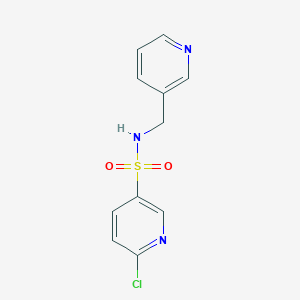
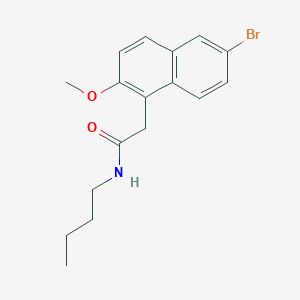
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
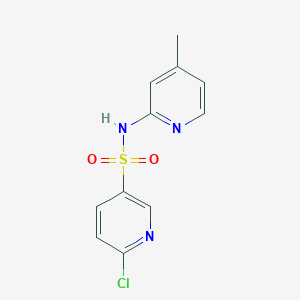
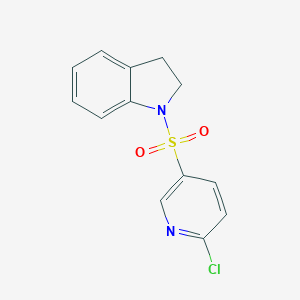
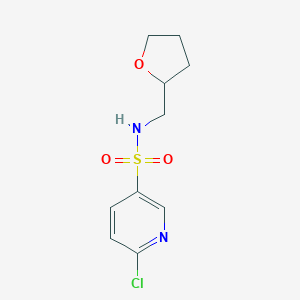

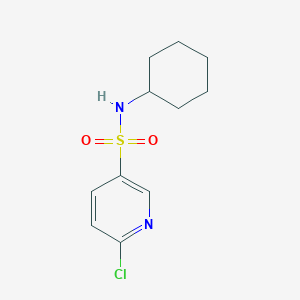

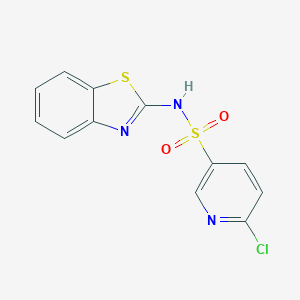
![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)